Differential Susceptibility of Ionophores to the narAB Resistance Genotype in Enterococcus faecium
In a 2025 study establishing epidemiological cut-off values (ECOFFs) for four veterinary ionophores, lasalocid demonstrated a distinct resistance profile. While strains of *Enterococcus faecium* carrying the *narAB* resistance gene showed a clear, separate MIC distribution (a hallmark of resistance) for narasin and salinomycin, this was not observed for lasalocid [1]. This indicates that the *narAB*-encoded resistance mechanism, which is clinically relevant in enterococci, is not fully cross-resistant to lasalocid.
| Evidence Dimension | MIC distribution and resistance genotype correlation |
|---|---|
| Target Compound Data | No separate MIC distribution was observed for *narAB*+ strains; ECOFF established at 2 mg/L [1]. |
| Comparator Or Baseline | Narasin and Salinomycin: Clear, separate MIC distribution for *narAB*+ strains, indicating resistance [1]. |
| Quantified Difference | Presence of *narAB* genes results in a distinct, elevated MIC population for narasin/salinomycin, but only a bias towards higher (but still within WT range) MICs for lasalocid [1]. |
| Conditions | Broth microdilution MIC testing of 182 *E. faecium* isolates (122 WT) per ISO 20776-1, with genotype verification by PCR/WGS [1]. |
Why This Matters
For researchers studying antimicrobial resistance or industrial users concerned about resistance development in livestock, lasalocid may retain activity against strains that have become resistant to narasin or salinomycin, making it a strategically distinct tool.
- [1] Wegener, H. C., et al. (2025). Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in *Enterococcus faecium*. *Journal of Antimicrobial Chemotherapy*, 80(9), 2361–2368. https://doi.org/10.1093/jac/dkaf113 View Source
